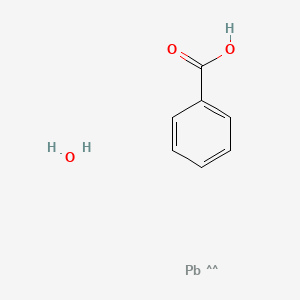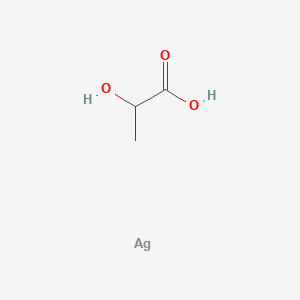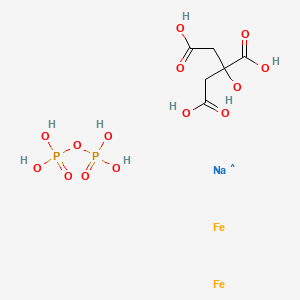
CID 156593728
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead benzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a lead salt of benzoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its crystalline structure and is often used in specialized chemical reactions and as a stabilizer in certain materials .
Méthodes De Préparation
Lead benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with lead(II) oxide (PbO). The reaction is typically carried out in a solvent such as ethanol, where benzoic acid is dissolved and then reacted with lead(II) oxide to form lead benzoate. The reaction can be represented as follows:
[ \text{2 C}_7\text{H}_6\text{O}_2 + \text{PbO} \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the reaction between sodium benzoate and a soluble lead compound, such as lead(II) nitrate. This method is often used in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Lead benzoate undergoes various chemical reactions, including:
Oxidation: Lead benzoate can be oxidized under certain conditions to form lead oxide and benzoic acid.
Reduction: The compound can be reduced to lead metal and benzoic acid using strong reducing agents.
Substitution: Lead benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Lead benzoate is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in medicine.
Industry: The compound is used as a stabilizer in polymers and as a preservative and antimicrobial agent in certain products
Mécanisme D'action
The mechanism of action of lead benzoate involves its interaction with various molecular targets. In biological systems, lead benzoate can bind to proteins and enzymes, disrupting their normal function. This can lead to toxic effects, including interference with cellular processes and enzyme activity. The exact pathways and molecular targets involved are still under investigation, but it is known that lead compounds can affect the nervous system and other critical biological functions .
Comparaison Avec Des Composés Similaires
Lead benzoate can be compared with other lead(II) complexes containing benzoate derivatives, such as:
Lead(II) acetate: Used in similar applications but has different solubility and reactivity properties.
Lead(II) piperonylate: Exhibits unique luminescent properties and is used in specialized applications.
Lead(II) methoxybenzoate: Similar in structure but has different physical and chemical properties due to the presence of methoxy groups
These compounds share some similarities with lead benzoate but also have distinct properties that make them suitable for specific applications.
Propriétés
Numéro CAS |
15907-04-7 |
|---|---|
Formule moléculaire |
C7H8O3Pb |
Poids moléculaire |
347 g/mol |
Nom IUPAC |
lead(2+);dibenzoate |
InChI |
InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2; |
Clé InChI |
RSUMUOBJQJRSKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)







![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)

![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
